2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a tetrahydrofuran ring, a carboxylic acid group, and a chlorofluorophenyl group
Preparation Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-fluorophenylacetic acid: This compound has a similar chlorofluorophenyl group but lacks the tetrahydrofuran ring and carboxylic acid group.
2-Chloro-6-fluorobenzaldehyde: This compound also contains the chlorofluorophenyl group but has an aldehyde functional group instead of the carboxylic acid and tetrahydrofuran ring.
Properties
Molecular Formula |
C11H8ClFO4 |
---|---|
Molecular Weight |
258.63 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClFO4/c12-6-2-1-3-7(13)9(6)10-5(11(15)16)4-8(14)17-10/h1-3,5,10H,4H2,(H,15,16) |
InChI Key |
FUQDJZQLAGHPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=C(C=CC=C2Cl)F)C(=O)O |
Origin of Product |
United States |
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